4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzamide group, a morpholine ring, and a benzothiazole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzothiazole core is replaced by the morpholine moiety.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the morpholine ring or the benzamide moiety, potentially converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzamide rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzothiazole and benzamide derivatives.
Scientific Research Applications
4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the benzothiazole moiety can interact with enzyme active sites, while the morpholine ring can enhance binding affinity and specificity. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 1-morpholin-4-yl-2-(2-nitro-phenyl)-ethanone
- 2-(4-bromo-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
Compared to similar compounds, 4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide stands out due to its unique combination of functional groups. The presence of both a benzothiazole and a morpholine ring provides a versatile scaffold for various chemical modifications and biological interactions. This makes it a valuable compound for diverse research applications, particularly in drug discovery and development.
Properties
Molecular Formula |
C21H21N3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-methyl-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-2-4-15(5-3-14)20(26)22-16-6-7-17-18(12-16)29-21(23-17)28-13-19(25)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26) |
InChI Key |
VRQLZTUUSHOJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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